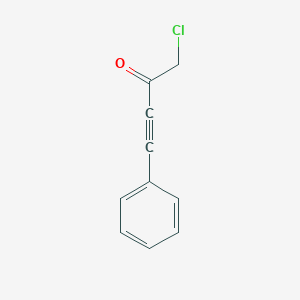

1-氯-4-苯基-3-丁炔-2-酮

描述

1-Chloro-4-phenyl-3-butyn-2-one is a chemical compound with the molecular formula C10H7ClO . It is an intermediate used in reactions with organometallic reagents .

Synthesis Analysis

The synthesis of 1-chloro-4-phenyl-3-butyn-2-one involves reactions with organometallic reagents . It has been reported that 4-phenyl-3-butyn-2-one reacts with bromine chloride and iodine monochloride in CH2Cl2, CH2Cl2/pyridine, and MeOH .Molecular Structure Analysis

The molecular structure of 1-chloro-4-phenyl-3-butyn-2-one consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C10H7ClO/c11-8-10 (12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 . Chemical Reactions Analysis

1-Chloro-4-phenyl-3-butyn-2-one is involved in various chemical reactions. For instance, 3-butyn-2-one undergoes an asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . It also undergoes a double Michael reaction with nitrogen-containing tethered diacid to give pipecolic acid derivatives .Physical And Chemical Properties Analysis

1-Chloro-4-phenyl-3-butyn-2-one has a molecular weight of 178.61 g/mol . It has a melting point of 37 °C and a boiling point of 136-138 °C under a pressure of 7 Torr . The density of this compound is predicted to be 1.20±0.1 g/cm3 .科学研究应用

Drug Metabolism Studies

1-chloro-4-phenyl-3-butyn-2-one: has been used in studies to understand its metabolism in rat liver preparations. The compound undergoes reductive metabolism, where the triple bond and carbonyl group are reduced . This research provides insights into the metabolic pathways and potential interactions of pharmaceuticals within biological systems.

Organometallic Reactions

This compound serves as an intermediate in reactions with organometallic reagents . Its unique structure allows for the formation of complex molecules, which can be pivotal in the development of new materials or drugs.

Synthesis of Diterpenoids

In the field of natural product synthesis, 1-chloro-4-phenyl-3-butyn-2-one is utilized for the synthesis of clerodane diterpenoid, a compound with various biological activities . This application is significant for the discovery of new drugs derived from natural substances.

Arylation Processes

The compound is involved in stereoselective arylation processes mediated by gallium (III) chloride, leading to the formation of (E)-α,β-unsaturated ketones . This is particularly useful in synthetic chemistry for creating compounds with specific configurations and properties.

Enzymatic Reduction Research

Research into the enzymatic reduction of 1-chloro-4-phenyl-3-butyn-2-one has led to the discovery of a new type of reductase enzyme in rat liver microsomes . This finding could have implications for understanding enzyme mechanisms and designing enzyme inhibitors.

Pharmacokinetics

The study of how 1-chloro-4-phenyl-3-butyn-2-one is absorbed, distributed, metabolized, and excreted in organisms can provide valuable information for drug development and safety assessments .

Inhibition Studies

1-chloro-4-phenyl-3-butyn-2-one: has been shown to inhibit ethoxyresorufin-O-dealkylase activity in rat liver microsomes . This suggests potential applications in studying the inhibition of specific enzymes involved in drug metabolism.

Chiral Chemistry

The compound’s ability to form enantiomers during its reduction by liver microsomes and cytosol has been observed . This property is essential for the development of chiral drugs, which can have different biological effects depending on their orientation.

作用机制

Target of Action

The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .

Mode of Action

1-chloro-4-phenyl-3-butyn-2-one is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .

Biochemical Pathways

The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .

Pharmacokinetics

It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of 1-chloro-4-phenyl-3-butyn-2-one’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .

Action Environment

The efficacy and stability of 1-chloro-4-phenyl-3-butyn-2-one may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .

属性

IUPAC Name |

1-chloro-4-phenylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOISFBPSVUIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451657 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-chloro-4-phenyl-3-Butyn-2-one | |

CAS RN |

176648-09-2 | |

| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

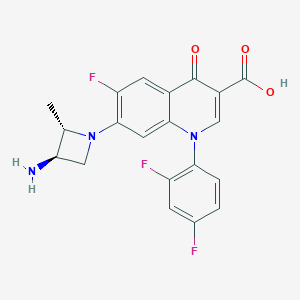

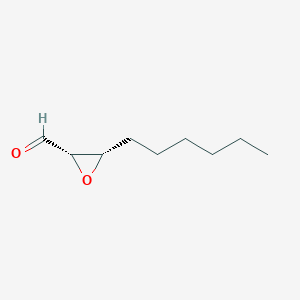

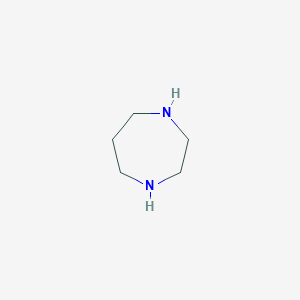

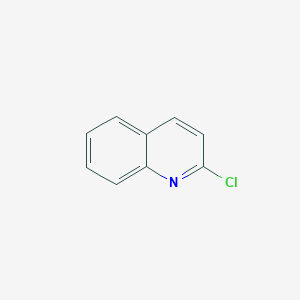

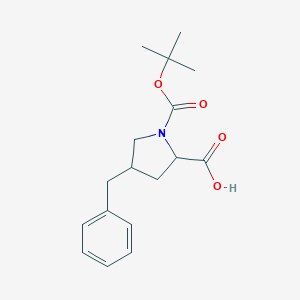

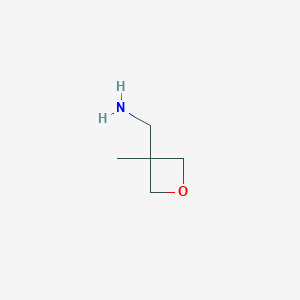

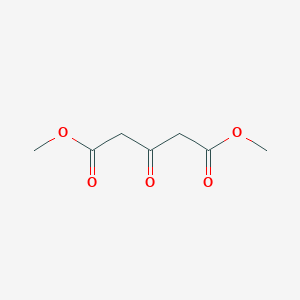

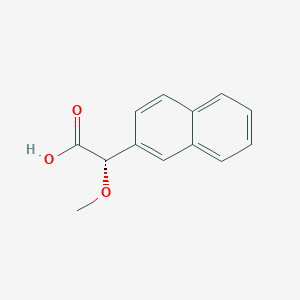

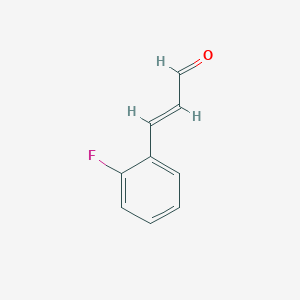

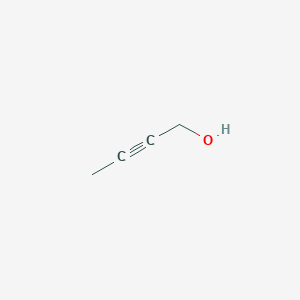

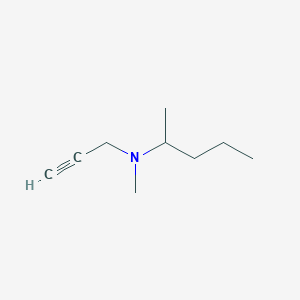

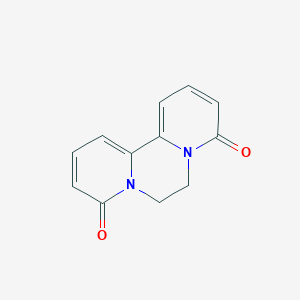

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。